molecular formula C26H28FNO5 B384421 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384421
M. Wt: 453.5g/mol
InChI Key: GMIBKPJPURTPNJ-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolone core, a butoxyphenyl group, a fluorobenzoyl group, and a tetrahydrofuran moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This could involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Butoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrrolone core.

    Addition of the Fluorobenzoyl Group: This could be achieved through a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride.

    Attachment of the Tetrahydrofuran Moiety: This step might involve a nucleophilic addition reaction where a tetrahydrofuran derivative is added to the pyrrolone core.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.

Biology

In biological research, the compound could be studied for its potential pharmacological activities. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, if the compound exhibits significant biological activity, it could be developed into a therapeutic agent

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-butoxyphenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-butoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H28FNO5

Molecular Weight

453.5g/mol

IUPAC Name

(4E)-5-(4-butoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H28FNO5/c1-2-3-14-32-20-12-8-17(9-13-20)23-22(24(29)18-6-10-19(27)11-7-18)25(30)26(31)28(23)16-21-5-4-15-33-21/h6-13,21,23,29H,2-5,14-16H2,1H3/b24-22+

InChI Key

GMIBKPJPURTPNJ-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4CCCO4

SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4CCCO4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4CCCO4

Origin of Product

United States

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